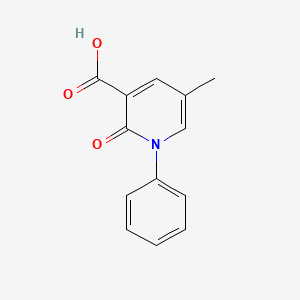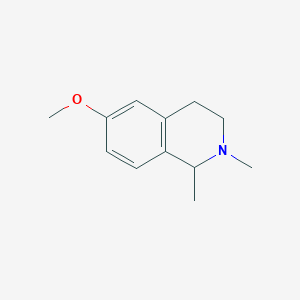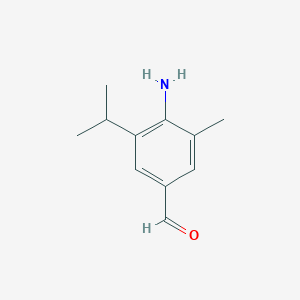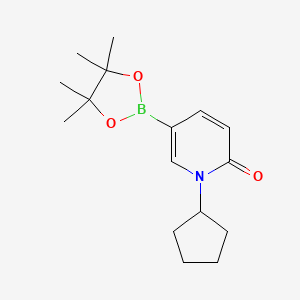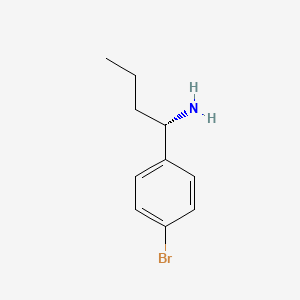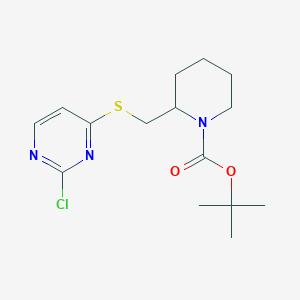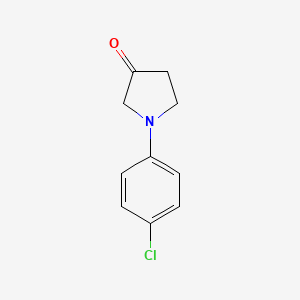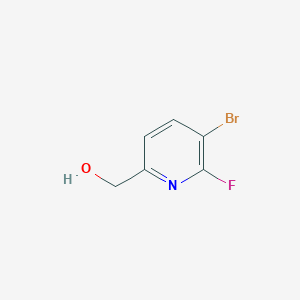
(5-Bromo-6-fluoropyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of (5-Bromo-6-fluoropyridin-2-yl)aldehyde or (5-Bromo-6-fluoropyridin-2-yl)carboxylic acid.
Reduction: Formation of 2-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-fluoropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (5-Bromo-6-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-fluoropyridin-3-yl)methanol
- (6-Bromo-5-fluoropyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Bromo-6-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H5BrFNO |
|---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
(5-bromo-6-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 |
InChI-Schlüssel |
PBOLAHYPRVKMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CO)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


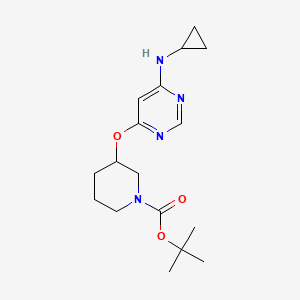
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
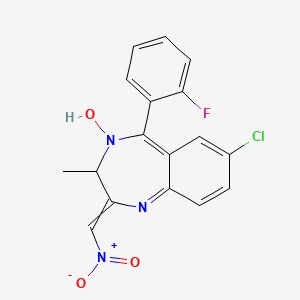
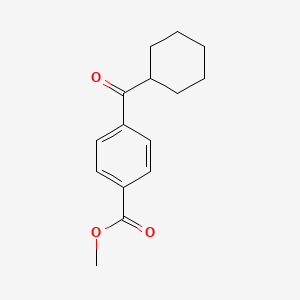
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
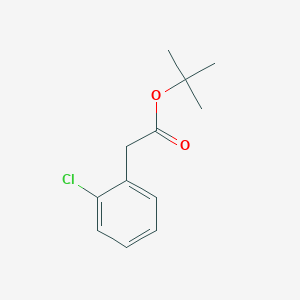
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
